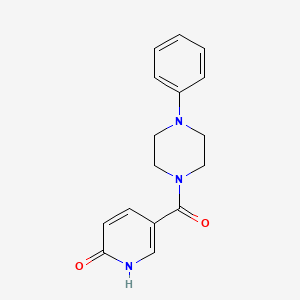

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol

Description

Properties

IUPAC Name |

5-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15-7-6-13(12-17-15)16(21)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBOLXHNFNOLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most direct route involves coupling 5-carboxypyridin-2-ol with 4-phenylpiperazine using carbodiimide-based activating agents. As demonstrated in the synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates activation of the carboxylic acid to an O-acylisourea intermediate. Catalytic 4-dimethylaminopyridine (DMAP) enhances reactivity by stabilizing the transition state.

Procedure :

- Dissolve 5-carboxypyridin-2-ol (1.0 eq) and 4-phenylpiperazine (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

- Add DCC (1.1 eq) and DMAP (0.1 eq) under nitrogen atmosphere.

- Stir at room temperature for 12–24 hours.

- Filter to remove dicyclohexylurea (DCU) byproduct and concentrate under reduced pressure.

- Purify via column chromatography (EtOAc/hexane, 1:1).

Key Data :

- Yield : 75–90% (based on analogous indole derivatives).

- IR (cm⁻¹) : 1752 (C=O stretch), 1696 (C=N stretch).

- ¹H NMR (CDCl₃) : δ 7.45–7.25 (m, aromatic protons), 3.80–3.40 (m, piperazine CH₂), 2.90–2.70 (m, piperazine CH₂).

Acid Chloride Intermediate Method

Activation via Thionyl Chloride

Converting 5-carboxypyridin-2-ol to its acid chloride prior to coupling improves electrophilicity. This method, employed in the synthesis of pyrrole derivatives, avoids competing side reactions.

Procedure :

- Reflux 5-carboxypyridin-2-ol (1.0 eq) with thionyl chloride (SOCl₂) (2.0 eq) in anhydrous DCM for 4 hours.

- Remove excess SOCl₂ by distillation.

- Add 4-phenylpiperazine (1.5 eq) and triethylamine (2.0 eq) in DCM at 0°C.

- Warm to room temperature and stir for 6 hours.

- Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.

- Recrystallize from ethyl acetate/hexane.

Key Data :

- Yield : 65–80% (based on pyrrole-carbonyl analogs).

- Melting Point : 169–171°C (similar to piperazine-carbonyl crystals).

Hydroxyl Group Protection Strategies

Silyl Protection with TBDMS

The hydroxyl group on pyridin-2-ol may necessitate protection to prevent undesired side reactions. tert-Butyldimethylsilyl (TBDMS) ethers offer stability under basic and nucleophilic conditions.

Procedure :

- Protect 5-carboxypyridin-2-ol with TBDMS-Cl (1.2 eq) and imidazole (2.0 eq) in DMF.

- Proceed with carbodiimide-mediated coupling as in Section 1.1.

- Deprotect using tetrabutylammonium fluoride (TBAF) (1.0 eq) in THF.

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Complexity | Purity |

|---|---|---|---|---|

| Carbodiimide Coupling | 75–90% | 12–24 h | Moderate | >95% |

| Acid Chloride | 65–80% | 6–8 h | Low | >90% |

| TBDMS Protection | 85–95% | 24–48 h | High | >98% |

Advantages :

- Carbodiimide Method : High yields, minimal byproducts.

- Acid Chloride : Faster reaction times.

- TBDMS Protection : Prevents hydroxyl group interference.

Challenges :

- DCU Removal : Requires filtration in carbodiimide method.

- SOCl₂ Handling : Corrosive and moisture-sensitive.

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which can modulate neurological functions. Additionally, the pyridin-2-ol structure may contribute to its binding affinity and specificity for certain enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit comparable biological activities.

Piperazine derivatives: These compounds also contain a piperazine moiety and are widely used in medicinal chemistry.

Uniqueness

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol is unique due to the combination of the phenylpiperazine and pyridin-2-ol structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and therapeutic applications.

Biological Activity

5-(4-Phenylpiperazine-1-carbonyl)pyridin-2-ol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a phenylpiperazine moiety. The synthesis typically involves the reaction of 4-phenylpiperazine with pyridine derivatives under controlled conditions to yield the desired product. This compound has been synthesized through various methods, including:

- Refluxing the reactants in an appropriate solvent.

- Using coupling agents to facilitate the formation of the carbonyl bond.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system. Its structure allows it to act as a ligand for neurotransmitter receptors and enzymes, notably:

- Monoamine Oxidase (MAO) Inhibition : Preliminary studies indicate that compounds similar to this compound exhibit inhibitory activity against MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine .

Case Study 1: MAO Inhibition

In a study evaluating the inhibitory effects of various pyridazinone derivatives on MAO activity, it was found that certain derivatives showed potent inhibition with IC50 values in the nanomolar range. For instance, one derivative exhibited an IC50 value of 0.013 µM for MAO-B, indicating strong potential for neuroprotective applications .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of related compounds were assessed using L929 fibroblast cells. One derivative demonstrated no significant cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further drug development .

Data Table: Summary of Biological Activities

| Compound | Target | IC50 (µM) | Selectivity | Notes |

|---|---|---|---|---|

| This compound | MAO-B | TBD | High | Potential neuroprotective agent |

| Related derivative | MAO-B | 0.013 | High | Strong inhibitor |

| Related derivative | L929 Cells | >100 | N/A | Low cytotoxicity |

Applications in Drug Development

The unique properties of this compound position it as a promising candidate in drug development, particularly for:

- Neurodegenerative Disorders : Its ability to inhibit MAO suggests potential therapeutic applications for diseases like Alzheimer's and Parkinson's.

- Antidepressants : Given its interaction with neurotransmitter systems, it could be explored as a novel antidepressant.

- Cancer Therapy : Similar compounds have shown promise as anticancer agents due to their ability to interfere with cellular processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-phenylpiperazine-1-carbonyl)pyridin-2-ol, and how do reaction conditions influence yield?

- The compound is typically synthesized via coupling reactions involving pyridin-2-ol derivatives and substituted piperazines. For example, Hacer Bayrak et al. (2008) describe a two-step protocol for analogous triazole derivatives: (i) formation of a hydrazinecarbothioamide intermediate under basic conditions, and (ii) alkylation or Mannich base derivatization . Modifications in solvent choice (e.g., dichloromethane vs. ethyl acetate) and purification methods (normal-phase chromatography) significantly affect yields, as shown in piperazine-carbonyl syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key methods include:

- NMR : For confirming substitution patterns on the piperazine and pyridin-2-ol moieties.

- HPLC-MS : To assess purity and detect byproducts from incomplete coupling reactions .

- FT-IR : To verify carbonyl (C=O) and hydroxyl (-OH) functional groups.

- Spectral studies of related transition metal complexes (e.g., pyridin-2-ol derivatives) provide reference data for peak assignments .

Advanced Research Questions

Q. How does structural modification of the phenylpiperazine group impact biological activity?

- Substitutions on the phenyl ring (e.g., electron-withdrawing groups like Cl or F) modulate receptor binding affinity. For instance, 1-(2,3-dichlorophenyl)piperazine derivatives exhibit enhanced activity in receptor assays due to increased lipophilicity and steric effects . Comparative SAR studies of Mannich base derivatives reveal that bulkier substituents reduce solubility but improve membrane permeability .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- QSAR models : Utilize parameters like LogP (lipophilicity), TPSA (topological polar surface area), and hydrogen-bonding capacity to predict bioavailability and blood-brain barrier penetration .

- Molecular docking : Simulate interactions with targets like carbonic anhydrase isoforms (hCA I/II) to prioritize derivatives for synthesis .

Q. How can contradictions in solubility or stability data across studies be resolved?

- Conflicting solubility values may arise from differences in pH, counterions, or crystallinity. For example:

- Protonation of the piperazine nitrogen at acidic pH improves aqueous solubility.

- Amorphous forms (vs. crystalline) often show higher solubility but lower thermal stability .

Q. What mechanistic insights explain its inhibitory effects on enzymes like carbonic anhydrase?

- The pyridin-2-ol moiety acts as a zinc-binding group (ZBG), while the phenylpiperazine tail occupies hydrophobic pockets in the enzyme’s active site. Kinetic assays (e.g., stopped-flow spectroscopy) quantify inhibition constants (Ki), and X-ray crystallography validates binding modes .

Methodological Considerations

Q. How can researchers optimize reaction scalability for multi-gram synthesis?

- Scale-up challenges include exothermic reactions and byproduct accumulation. Strategies:

- Use flow chemistry for controlled mixing and heat dissipation .

- Replace traditional column chromatography with recrystallization or trituration for cost-effective purification .

Q. What protocols ensure reproducibility in biological assays?

- Standardize assay conditions:

- Use hCA I/II isoenzymes at consistent concentrations (e.g., 10 nM) and buffer systems (e.g., Tris-HCl, pH 7.4) .

- Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate assay sensitivity .

Q. How do researchers validate synthetic intermediates to avoid structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.